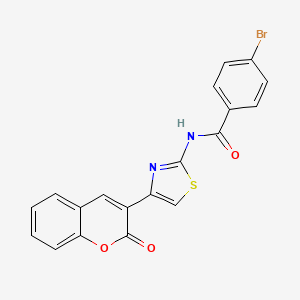
4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide" is a chemical entity that appears to be a hybrid molecule incorporating a bromobenzamide moiety and a chromen-thiazole structure. This type of compound is of interest due to the potential biological activities that can arise from the combination of these pharmacophores. The chromen (or chromone) core is a benzopyran derivative that is known for its presence in various bioactive compounds, while the thiazole ring is a sulfur-nitrogen containing heterocycle that is often found in molecules with antimicrobial, antiviral, and antifungal properties . The presence of a bromine atom suggests potential for further chemical modifications through palladium-catalyzed cross-coupling reactions.
Synthesis Analysis
The synthesis of related thiazole-containing benzamides has been reported in the literature. For instance, a series of N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized by heterocyclization of corresponding thioureas with bromoacetone . Similarly, the synthesis of chromone-thiazole hybrids as potential adenosine receptor ligands involved amidation of chromone-2-carboxylic acid . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest that a combination of heterocyclization and amidation reactions could be employed to synthesize such a compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction analysis . The supramolecular packing in these structures often involves hydrogen bonding and π-interactions, which are crucial for the stability of the crystal lattice. Theoretical calculations, such as DFT, are also used to predict the molecular geometry and conformation of these compounds .
Chemical Reactions Analysis
The bromine atom in the compound suggests that it could participate in various chemical reactions, particularly electrophilic aromatic substitution reactions. The thiazole and chromen moieties could also undergo reactions typical for heterocycles, such as S-alkylation or nucleophilic substitution. The amide group could be involved in condensation reactions or serve as a directing group in metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple hydrogen bond donors and acceptors, as well as the potential for π-stacking interactions, could affect their solubility and crystallization behavior. The chromone moiety could contribute to the UV-visible absorption properties, making these compounds potentially interesting for optical applications. The thiazole ring could impart stability and influence the electronic properties of the molecule .
Applications De Recherche Scientifique
Synthetic Protocols and Core Structures
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones : The compound belongs to a class where synthetic methods for producing core structures like 6H-benzo[c]chromen-6-ones are crucial. These core structures are significant in pharmacological research due to their presence in secondary metabolites with considerable importance. Various synthetic protocols, including Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds, have been reviewed, highlighting the compound's relevance in creating biologically active molecules (Mazimba, 2016).
Biological Functions and Structural Biology
Plasmodium falciparum Autophagy-related Proteins : In the context of malaria, the compound has potential relevance in exploring novel antimalarial drug designs. Autophagy-related proteins in Plasmodium falciparum, particularly PfAtg8 and PfAtg3, have been identified as novel targets. Compounds inhibiting the PfAtg8-PfAtg3 protein-protein interaction, similar in structure to the given compound, have been highlighted for their powerful inhibitory activity, underscoring the compound's potential in antimalarial research (Usman et al., 2023).
Medicinal Chemistry and Drug Design
Benzothiazole and Its Derivatives : The compound features a benzothiazole moiety, a crucial scaffold in medicinal chemistry. Benzothiazoles are known for their broad spectrum of biological activities, including antimicrobial, analgesic, and antiviral properties. The review highlights the advancement in understanding benzothiazoles' pharmacological activities and their structural basis, providing insights into the compound's potential applications in developing new therapeutic agents (Sumit et al., 2020).
Orientations Futures
The future directions for research on “4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by related coumarin derivatives, these compounds may have potential for further development as therapeutic agents .
Propriétés
IUPAC Name |
4-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUSCFCHJVWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)
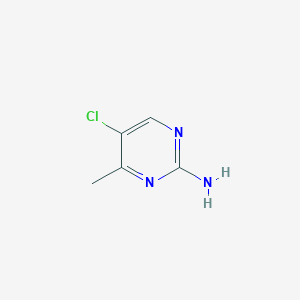
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)
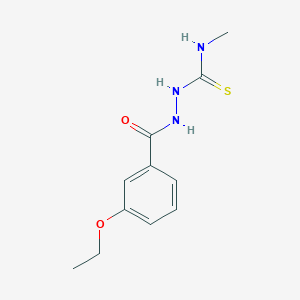
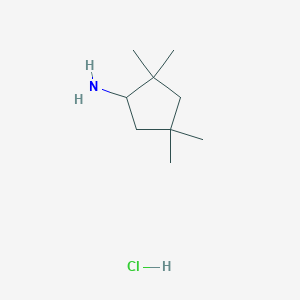
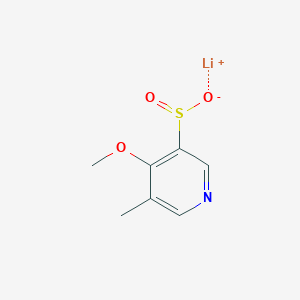
![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)
![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)
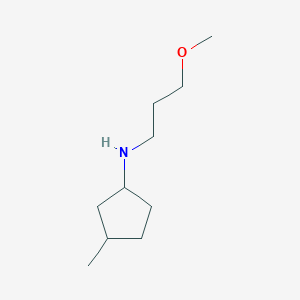
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)